Aptme Aptme
Brand Name: Vulcanchem
CAS No.: 107133-74-4
VCID: VC20773218
InChI: InChI=1S/C11H16N5O6PS/c1-20-23(19,24)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,24)(H2,12,13,14)/t5-,7-,8-,11+,23?/m1/s1
SMILES: COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Molecular Formula: C11H16N5O6PS
Molecular Weight: 377.32 g/mol

Aptme

CAS No.: 107133-74-4

Cat. No.: VC20773218

Molecular Formula: C11H16N5O6PS

Molecular Weight: 377.32 g/mol

* For research use only. Not for human or veterinary use.

Aptme - 107133-74-4

Specification

CAS No. 107133-74-4
Molecular Formula C11H16N5O6PS
Molecular Weight 377.32 g/mol
IUPAC Name (2S,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy(methoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol
Standard InChI InChI=1S/C11H16N5O6PS/c1-20-23(19,24)21-2-5-7(17)8(18)11(22-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17-18H,2H2,1H3,(H,19,24)(H2,12,13,14)/t5-,7-,8-,11+,23?/m1/s1
Standard InChI Key DWZSOXPWUCNSSW-ZAKKHMFKSA-N
Isomeric SMILES COP(=S)(O)OC[C@@H]1[C@H]([C@H]([C@H](O1)N2C=NC3=C(N=CN=C32)N)O)O
SMILES COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O
Canonical SMILES COP(=S)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator